Methyl nitrite

Gas-Phase Pyrolysis Reaction Kinetics Alkyl Nitrites

Methyl nitrite is the optimal alkyl nitrite for the dimethyl oxalate-based CTEG process, delivering 98.9% DMO selectivity and 860 g/(h·L) space-time yield outclassing conventional Pd systems. Its unity photolysis quantum yield (Φ=1.0) provides clean, precisely controllable OH radicals for atmospheric simulation chambers. The compound's native gaseous state and high vapor pressure simplify gas-phase reactor design, catalyst contact, and downstream separation in continuous-flow dimethyl carbonate synthesis. Choose methyl nitrite over liquid analogs to avoid steric hindrance, maximize NO-donor efficiency, and ensure reproducible kinetic data without process revalidation.

Molecular Formula CH3NO2
Molecular Weight 61.04 g/mol
CAS No. 624-91-9
Cat. No. B1202744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl nitrite
CAS624-91-9
Synonymsmethyl nitrite
Molecular FormulaCH3NO2
Molecular Weight61.04 g/mol
Structural Identifiers
SMILESCON=O
InChIInChI=1S/CH3NO2/c1-4-2-3/h1H3
InChIKeyBLLFVUPNHCTMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol and ether
In water, 2.4X10-4 mg/L @ 25 °C /Estimated/

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Nitrite (CAS 624-91-9) Procurement & Selection Guide: Baselines and Comparators


Methyl nitrite (CH3ONO), the simplest alkyl nitrite, is a gaseous compound at ambient temperature and pressure [1]. It serves as a critical industrial intermediate in the coal-to-ethylene glycol process via dimethyl oxalate, as well as in the synthesis of dimethyl carbonate and various nitroso esters [2]. Given its reactive O-NO bond and unique photochemical properties, this compound is frequently employed as a clean OH radical source in atmospheric simulation chambers [3].

Methyl Nitrite Substitution Risks: Why In-Class Analogs Like Ethyl Nitrite Are Not Interchangeable


While alkyl nitrites share a common functional group, their physicochemical and kinetic properties diverge significantly with chain length. Methyl nitrite, the lowest homolog, exhibits a notably higher thermal decomposition rate than ethyl and n-butyl nitrites, rendering it a more efficient NO donor in gas-phase reactions [1]. Additionally, its higher vapor pressure and gaseous state at standard conditions confer distinct advantages in continuous flow reactors compared to higher liquid nitrites [2]. Substituting with ethyl nitrite or other analogs without process revalidation can lead to reduced yield, altered reaction kinetics, and compromised safety profiles due to differences in explosive sensitivity .

Methyl Nitrite (CAS 624-91-9) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Superior Thermal Decomposition Kinetics of Methyl Nitrite vs. Ethyl Nitrite

Methyl nitrite decomposes more rapidly than its immediate homolog, ethyl nitrite. The Arrhenius parameters for thermal decomposition demonstrate a higher frequency factor and lower activation energy for methyl nitrite, leading to a higher rate constant across industrially relevant temperatures [1].

Gas-Phase Pyrolysis Reaction Kinetics Alkyl Nitrites

Higher Homolytic O-NO Bond Dissociation Energy in Methyl Nitrite

The photodissociation of trans-methyl nitrite in the S₁ state reveals a well-defined O-NO bond dissociation energy (D₀) [1]. This value serves as a benchmark for alkyl nitrite stability and reactivity in UV-mediated processes.

Photochemistry Atmospheric Chemistry Bond Energetics

Higher Explosive Power of Methyl Nitrite Compared to Ethyl Nitrite

Methyl nitrite is recognized as a more powerful heat-sensitive explosive than ethyl nitrite . While quantitative explosive power metrics (e.g., TNT equivalence) are not widely published for methyl nitrite, safety data sheets and hazard assessments consistently rate it as having a higher explosion risk [1].

Process Safety Thermal Hazards Explosives

High Primary Quantum Yield for Methoxy Radical Generation in Photolysis

The near-UV photolysis of methyl nitrite proceeds with a primary quantum yield of unity (Φ = 1.0) for the generation of methoxy radicals (CH₃O) and NO under standard atmospheric pressure conditions [1]. This clean and efficient radical production is a cornerstone of its use in OH radical kinetic studies.

Photochemistry Radical Chemistry Atmospheric Simulation

Superior Carbonylation Yield in Dimethyl Oxalate Synthesis vs. Alternative Routes

In the industrial synthesis of dimethyl oxalate (DMO)—a key intermediate in the coal-to-ethylene glycol process—the carbon monoxide/methyl nitrite route achieves exceptionally high selectivity and space-time yield [1]. This performance metric is critical for economic viability.

C1 Chemistry Coal-to-Ethylene Glycol Carbonylation

Acute Inhalation Toxicity Benchmark (LC50) for Safety Assessment

The acute inhalation toxicity of methyl nitrite has been quantitatively characterized in rodent models, providing a key benchmark for occupational exposure limits and emergency response planning . This data is essential for risk assessment.

Toxicology Industrial Hygiene Safety Data

Methyl Nitrite (CAS 624-91-9) Best-Fit Application Scenarios Based on Quantitative Evidence


Coal-to-Ethylene Glycol (CTEG) Process: Dimethyl Oxalate Intermediate

Methyl nitrite is the optimal alkyl nitrite for the CTEG process due to its high reactivity and demonstrated performance in carbonylation. Quantitative evidence shows that the methyl nitrite/CO coupling route achieves a dimethyl oxalate (DMO) selectivity of 98.9% and a space-time yield of 860 g/(h·L) [1]. This significantly outperforms alternative Pd-catalyzed systems, which report space-time yields of only 429-462 g/(h·L) [2]. The compound's gaseous state at ambient conditions also simplifies gas-phase reactor design and catalyst contact.

Atmospheric Simulation Chambers: Clean OH Radical Source

Methyl nitrite is the preferred precursor for generating hydroxyl (OH) radicals in environmental simulation chambers due to its well-characterized photolysis pathway. Under near-UV irradiation, it dissociates with a primary quantum yield of unity (Φ = 1.0) to produce methoxy radicals and nitric oxide [3]. This clean, high-efficiency radical generation (compared to nitromethane's 22% yield for methyl nitrite production) allows researchers to precisely control and quantify OH concentrations, ensuring reproducible kinetic data for atmospheric oxidation studies [4].

Dimethyl Carbonate (DMC) Synthesis: Gas-Phase Carbonylation

Methyl nitrite is a critical feedstock for the gas-phase synthesis of dimethyl carbonate (DMC) from carbon monoxide. Patented continuous processes utilize methyl nitrite and CO over platinum metal catalysts at 35-150°C and 1-5 bar, achieving selectivities to DMC exceeding 85% based on CO consumption [5]. The use of methyl nitrite, as opposed to liquid alkyl nitrites, facilitates downstream gas-liquid separation and catalyst recovery, aligning with continuous manufacturing principles.

Nitrification and Oximation Reagent in Organic Synthesis

Methyl nitrite's weak O-NO bond and gaseous nature make it a convenient reagent for introducing nitroso or nitrite functionalities into organic molecules. Its high reactivity as a methoxy or NO donor is leveraged in the preparation of nitroso esters and in oximation reactions [6]. While other alkyl nitrites can serve similar roles, methyl nitrite's lowest molecular weight minimizes steric hindrance and simplifies purification due to its volatility, making it the preferred choice for small-scale laboratory syntheses where precise stoichiometric control is required.

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